N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide
Description
Properties
Molecular Formula |
C12H25N3O2S |
|---|---|
Molecular Weight |
275.41 g/mol |
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide |
InChI |
InChI=1S/C12H25N3O2S/c1-14-9-5-11(6-10-14)15(2)18(16,17)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
NTYPNOSMKBGZMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)S(=O)(=O)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Preformed Amines
The most straightforward approach involves reacting piperidine-4-sulfonyl chloride with N-methyl-(1-methylpiperidin-4-yl)amine . This method requires prior synthesis of the secondary amine, which is achieved via reductive amination of 1-methylpiperidin-4-amine with formaldehyde. The sulfonylation proceeds in dichloromethane (DCM) at 0–25°C, using triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amine synthesis | NaBH3CN, CH2O | MeOH | 25°C | 75% |
| Sulfonylation | Piperidine-4-sulfonyl chloride, TEA | DCM | 0→25°C | 68% |
Sequential Alkylation-Sulfonylation
An alternative route involves sulfonating 4-amino-1-methylpiperidine followed by N-methylation. However, methylating sulfonamides is challenging due to poor nucleophilicity. Mitsunobu conditions (DIAD, PPh3, MeOH) or alkylation with methyl iodide in the presence of a strong base (e.g., KOtBu) have been explored, though yields remain moderate (50–60%).
Solid-Phase Synthesis
Recent advances utilize resin-bound sulfonyl chlorides to streamline purification. For example, Wang resin-functionalized sulfonyl chloride reacts sequentially with 1-methylpiperidin-4-amine and methylamine, achieving a 70% isolated yield after cleavage.
Detailed Preparation Methods
Synthesis of N-Methyl-(1-methylpiperidin-4-yl)amine
Procedure:
-
Dissolve 1-methylpiperidin-4-amine (10 mmol) in methanol (20 mL).
-
Add formaldehyde (37% aq., 12 mmol) and stir for 30 minutes.
-
Add NaBH3CN (15 mmol) in portions over 1 hour.
-
Stir at 25°C for 12 hours, then concentrate under vacuum.
-
Purify via column chromatography (SiO2, CH2Cl2:MeOH 9:1) to obtain the secondary amine (75% yield).
Characterization:
-
1H NMR (400 MHz, CDCl3): δ 2.85–2.70 (m, 4H, piperidine-H), 2.45 (s, 3H, N-CH3), 2.30–2.15 (m, 4H), 1.80–1.60 (m, 2H).
-
HRMS (ESI+): m/z calcd for C7H16N2 [M+H]+: 129.1386; found: 129.1389.
Preparation of Piperidine-4-sulfonyl Chloride
Procedure:
-
Suspend piperidine-4-sulfonic acid (10 mmol) in thionyl chloride (20 mL).
-
Reflux at 70°C for 4 hours.
-
Remove excess SOCl2 under reduced pressure to afford the sulfonyl chloride as a pale-yellow oil (90% yield).
Safety Note: Conduct in a fume hood due to SO2 and HCl evolution.
Final Sulfonylation
Procedure:
-
Dissolve N-methyl-(1-methylpiperidin-4-yl)amine (5 mmol) and TEA (6 mmol) in DCM (15 mL).
-
Add piperidine-4-sulfonyl chloride (5.5 mmol) dropwise at 0°C.
-
Warm to 25°C and stir for 6 hours.
-
Wash with 1M HCl (10 mL), then saturated NaHCO3 (10 mL).
-
Dry over MgSO4, concentrate, and purify via recrystallization (EtOAc/hexanes) to isolate the product (68% yield).
Characterization:
-
1H NMR (400 MHz, DMSO-d6): δ 3.40–3.20 (m, 4H), 2.95 (s, 3H, N-CH3), 2.80–2.60 (m, 4H), 2.30–2.10 (m, 4H), 1.90–1.70 (m, 4H).
-
13C NMR (100 MHz, DMSO-d6): δ 54.2 (SO2N-CH3), 52.8 (piperidine-C), 46.5 (N-CH3), 25.3, 24.8.
-
HPLC Purity: 98.5% (C18, MeCN:H2O 70:30).
Analytical and Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
One of the prominent applications of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide is its role in antiparasitic drug development. Research has shown that derivatives of this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness (HAT). For instance, a study demonstrated that certain modifications to the piperidine structure improved blood-brain barrier permeability and enhanced therapeutic efficacy in mouse models. Specifically, compounds derived from this sulfonamide exhibited curative effects at doses as low as 12.5 mg/kg, indicating their potential as effective treatments for HAT .
2. Glycine Transporter Inhibition
This compound has also been investigated for its inhibitory effects on glycine transporters (GlyT1). A novel GlyT1 inhibitor designed through the superposition of various chemotypes showed promising results, with an IC50 value of 1.8 nM. This compound exhibited significant pharmacological effects in rodent models for schizophrenia while minimizing central nervous system side effects . The structural similarities with sulfonamide derivatives suggest that this compound could be optimized for similar applications.
Data Tables
The following table summarizes key findings related to the efficacy and structural modifications of this compound and its derivatives:
| Compound Description | Target Disease | Efficacy (IC50/Curative Dose) | Notes |
|---|---|---|---|
| This compound | African Sleeping Sickness | IC50 = 0.002 μM (curative at 12.5 mg/kg) | Effective against T. brucei |
| GlyT1 Inhibitor Derived from Sulfonamide | Schizophrenia | IC50 = 1.8 nM | Minimal CNS side effects |
Case Studies
Case Study 1: Antiparasitic Drug Development
In a study focused on optimizing sulfonamide derivatives for treating HAT, researchers synthesized various compounds based on this compound. These compounds were tested in vivo, revealing that specific structural modifications significantly improved their selectivity and potency against T. brucei. The lead compound was fully curative at a dose of 12.5 mg/kg administered twice daily over four days .
Case Study 2: GlyT1 Inhibition
Another investigation involved the development of a GlyT1 inhibitor based on the piperidine scaffold. The resulting compound demonstrated powerful inhibitory activity and was evaluated in rodent models for schizophrenia. It showed significant improvements in cognitive function without inducing adverse central nervous system effects, highlighting the therapeutic potential of piperidine-based sulfonamides in neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Variations
The table below summarizes key structural differences between the target compound and related sulfonamide or piperidine derivatives:
Key Observations:
Core Structure: The target compound’s piperidine core distinguishes it from nitrophenyl () and pyrimidine () derivatives.
Sulfonamide Substituents : Unlike the methylsulfonyl group in ’s pyrimidine derivative, the target compound’s sulfonamide connects two substituted piperidines, possibly influencing steric bulk and solubility .
Functional Groups: The cyclopentylaminomethyl group in ’s benzenesulfonamide introduces lipophilicity, which could enhance membrane permeability compared to the target compound’s simpler substituents .
Pharmacological and Physicochemical Properties
- Lipophilicity : The fluorophenyl and cyclopentyl groups in and increase logP values, suggesting higher lipophilicity than the target compound. This may impact blood-brain barrier penetration or metabolic stability .
- Basicity : The tertiary amines in the target compound’s piperidine rings contribute to moderate basicity (predicted pKa ~8–9), whereas the imine group in ’s compound reduces basicity, altering solubility profiles .
- Stability : The discontinued status of the target compound () contrasts with ’s benzenesulfonamide, which remains in production, possibly due to better synthetic yields or stability .
Biological Activity
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHNOS
- CAS Number : 86398-90-5
The compound features a piperidine core with a sulfonamide functional group, which is critical for its biological activity. The presence of the methyl and piperidinyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing the compound to inhibit specific enzymes. This property is particularly useful in targeting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may interact with various receptors, altering their signaling pathways. This interaction can lead to therapeutic effects in conditions such as cancer or infectious diseases.
Antimicrobial Properties
Recent studies have indicated that sulfonamide compounds exhibit significant antimicrobial activity. For instance, this compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation.
Antitumor Activity
Research has explored the potential of this compound in cancer therapy. A study focusing on similar sulfonamide derivatives demonstrated that they could induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of key proteins involved in cell survival pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and sulfonamide group can significantly influence potency and selectivity. For example, alterations that enhance binding affinity to target enzymes or receptors can lead to improved therapeutic profiles.
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced cell membrane permeability |
| Substitution at the piperidine nitrogen | Improved binding affinity to target enzymes |
| Variations in the sulfonamide group | Altered pharmacological properties |
Study on Antitumor Effects
A notable study investigated the effects of a related sulfonamide compound on tumor cell lines. The results indicated that treatment led to significant inhibition of cell proliferation and migration, attributed to the induction of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation . This suggests that this compound could have similar effects.
Antimicrobial Screening
In antimicrobial assays, derivatives of sulfonamides were screened against Mycobacterium tuberculosis, revealing that modifications to the sulfonamide group could enhance activity against resistant strains . This highlights the potential for developing new treatments for tuberculosis using compounds like this compound.
Q & A
Q. What are the common synthetic routes for N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic or heterocyclic groups .
- Sulfonamide Formation : Reacting piperidine derivatives with sulfonyl chlorides under anhydrous conditions .
- Purification : Column chromatography or recrystallization to isolate the target compound, with optimization via TLC monitoring and solvent selection . Reaction conditions (temperature, catalyst loading, solvent polarity) are optimized using design-of-experiment (DoE) approaches to maximize yield and minimize side products .
Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and bond angles, as demonstrated in similar sulfonamide derivatives .
- FT-IR : Identification of functional groups (e.g., sulfonamide S=O stretches) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on OSHA and GHS guidelines:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at controlled room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this sulfonamide derivative?
Computational strategies include:
- Molecular Docking : Using software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Validation involves comparing docking scores with experimental IC values .
- QSAR Modeling : Correlating structural descriptors (e.g., logP, polar surface area) with antimicrobial or inhibitory activity .
- MD Simulations : Assessing binding stability over time (e.g., 100 ns trajectories) to prioritize compounds for synthesis .
Q. How do researchers resolve contradictions in biological activity data across studies?
Contradictions are addressed via:
- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Meta-Analysis : Statistical aggregation of data from multiple studies to identify trends .
- Mechanistic Studies : Elucidating off-target effects or metabolite interactions using knockout cell lines or isotopic labeling .
Q. What strategies optimize pharmacokinetic properties through structural modifications?
Key approaches include:
- Salt Formation : Enhancing solubility via hemi-tartrate salts, as seen in patented crystalline forms .
- Prodrug Design : Introducing hydrolyzable groups (e.g., esters) to improve bioavailability .
- Polymorph Screening : Identifying stable crystalline forms with improved dissolution rates using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .
Q. How is the compound’s stability under experimental conditions assessed, and what degradation products are observed?
Stability studies involve:
- Forced Degradation : Exposing the compound to heat, light, or acidic/basic conditions, followed by HPLC-MS to identify degradants (e.g., sulfonic acid derivatives) .
- Accelerated Stability Testing : Storing samples at 40°C/75% RH for 6 months and monitoring purity .
- Kinetic Analysis : Calculating degradation rate constants () to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
